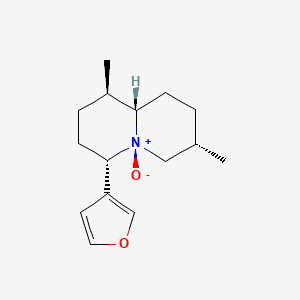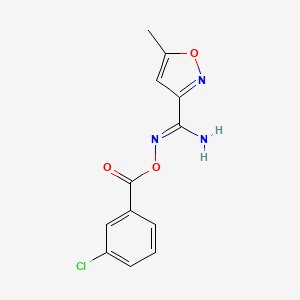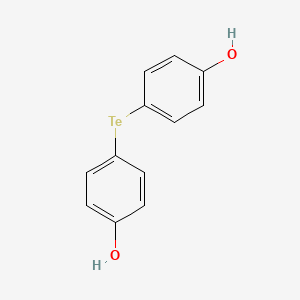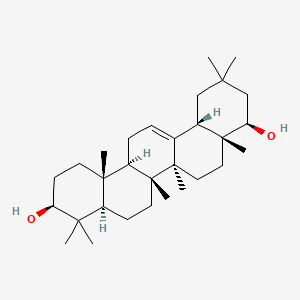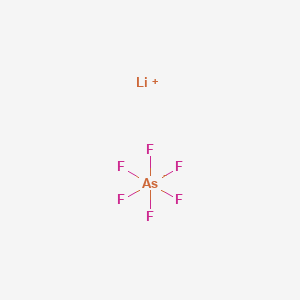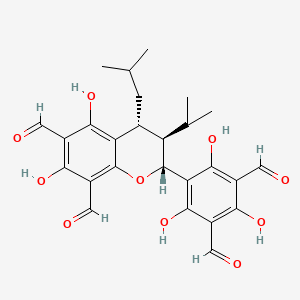
sideroxylonal C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sideroxylonal C is a natural product found in Eucalyptus loxophleba, Eucalyptus melliodora, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Inhibition of Human Plasminogen Activator Inhibitor Type-1
Antioxidant and Antitumor Properties
A study on Sideroxylon mascatense, a wild blueberry plant, revealed potent antioxidant and antitumor properties. This research indicates the need for further investigation into the active compounds in the fruit and their effects in experimental animal models (Al Hasani et al., 2021).
Herbal Medicine Characterization
Sideroxylon obtusifolium, utilized in herbal medicine, was characterized using various analytical techniques like scanning electron microscopy (SEM), thermoanalytical techniques, and pyrolysis coupled to gas chromatography/mass spectrometry (PYR-GC/MS). This study provides a detailed understanding of the physical and chemical properties of Sideroxylon obtusifolium used in herbal preparations (Correia et al., 2016).
Tyrosinase Inhibition
Research on Sideroxylon inerme L. stem bark demonstrated significant tyrosinase-inhibition activity. This inhibition has implications for potential use in skin-depigmenting agents, indicating a cosmetic application (Momtaz et al., 2008).
Eigenschaften
Produktname |
sideroxylonal C |
|---|---|
Molekularformel |
C26H28O10 |
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
(2R,3R,4R)-2-(3,5-diformyl-2,4,6-trihydroxyphenyl)-5,7-dihydroxy-4-(2-methylpropyl)-3-propan-2-yl-3,4-dihydro-2H-chromene-6,8-dicarbaldehyde |
InChI |
InChI=1S/C26H28O10/c1-10(2)5-12-17(11(3)4)26(19-23(34)13(6-27)20(31)14(7-28)24(19)35)36-25-16(9-30)21(32)15(8-29)22(33)18(12)25/h6-12,17,26,31-35H,5H2,1-4H3/t12-,17-,26-/m1/s1 |
InChI-Schlüssel |
PHQDMQGEKNBIPF-RAFFTOIBSA-N |
Isomerische SMILES |
CC(C)C[C@@H]1[C@H]([C@@H](OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C |
Kanonische SMILES |
CC(C)CC1C(C(OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C |
Synonyme |
sideroxylonal sideroxylonal C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



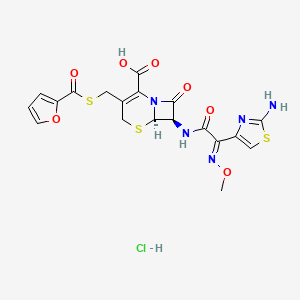
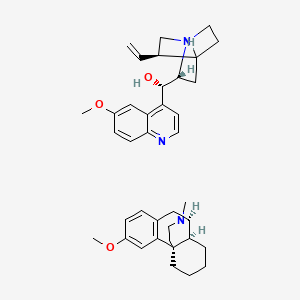

![1-O-(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-O-methyl 2-cyclopentyl-2-phenylpropanedioate](/img/structure/B1243638.png)


